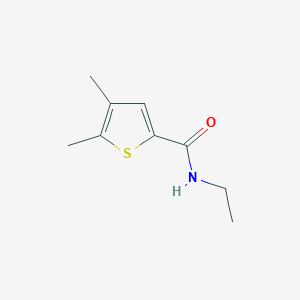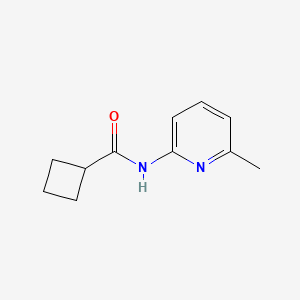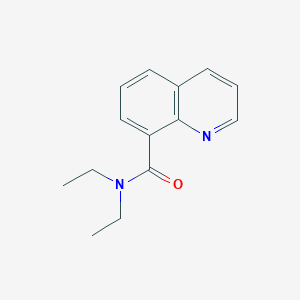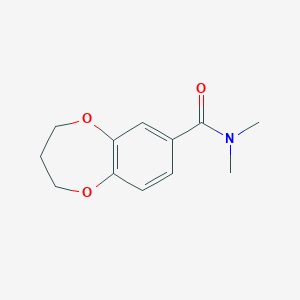
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in recent years due to its potential as a cognitive enhancer and therapeutic agent for various neurological disorders.
Wirkmechanismus
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is highly expressed in the brain and plays a key role in cognitive function. By binding to a specific site on the receptor, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide enhances its activity in response to the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this target. However, one limitation of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide for therapeutic use. Finally, the potential use of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide as a cognitive enhancer in healthy individuals warrants further investigation.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves a multi-step process starting with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the oxazole ring system through a series of reactions involving N-bromosuccinimide and sodium hydride. Finally, the amide functionality is introduced through the reaction of the oxazole intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer and therapeutic agent for various neurological disorders. In preclinical studies, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to improve cognitive performance in animal models of Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to enhance sensory processing and working memory in healthy human subjects.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-11(9(2)16-14-8)7-12(15)13-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSURBYPYCDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














